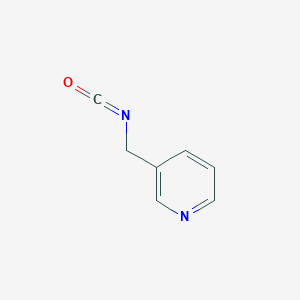

3-(Isocyanatomethyl)pyridine

描述

Structure

3D Structure

属性

CAS 编号 |

71189-18-9 |

|---|---|

分子式 |

C7H6N2O |

分子量 |

134.14 g/mol |

IUPAC 名称 |

3-(isocyanatomethyl)pyridine |

InChI |

InChI=1S/C7H6N2O/c10-6-9-5-7-2-1-3-8-4-7/h1-4H,5H2 |

InChI 键 |

LNTLNDGJZJWLGG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)CN=C=O |

产品来源 |

United States |

Reactivity Profile and Mechanistic Investigations of 3 Isocyanatomethyl Pyridine

Nucleophilic Addition Reactions

The electrophilic carbon atom of the isocyanate group in 3-(isocyanatomethyl)pyridine is susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the synthesis of a broad range of derivatives.

The reaction between isocyanates and amines to form urea (B33335) derivatives is a well-established and synthetically useful transformation. organic-chemistry.orgnih.gov In the case of this compound, the reaction proceeds via the nucleophilic addition of a primary or secondary amine to the isocyanate's electrophilic carbon. libretexts.org This is followed by a proton transfer to yield the stable urea derivative. libretexts.org The reaction is generally efficient and can be carried out under mild conditions. beilstein-journals.org The basicity of the amine nucleophile plays a role in the reaction rate, with more basic amines generally reacting faster. aub.edu.lb

The general scheme for this reaction is as follows:

An amine attacks the carbonyl carbon of the isocyanate.

The resulting intermediate undergoes proton transfer to form the urea.

This reaction is a cornerstone in the synthesis of various compounds, including those with potential biological activity. asianpubs.orgmdpi.com

Table 1: Examples of Urea Derivatives from Amines and Isocyanates

| Amine Reactant | Isocyanate Reactant | Resulting Urea Derivative | Notes |

|---|---|---|---|

| Primary Amine | Aryl Isocyanate | N,N'-Disubstituted Urea | Commonly used in the synthesis of bioactive molecules. asianpubs.org |

| Secondary Amine | Alkyl Isocyanate | N,N,N'-Trisubstituted Urea | The reaction proceeds readily. nih.gov |

| Aryl Amine | Aryl Isocyanate | Diaryl Urea | Key reaction in the synthesis of sorafenib (B1663141) analogs. asianpubs.org |

In a similar fashion to amines, alcohols can act as nucleophiles, attacking the isocyanate group to form urethane (B1682113) (or carbamate) derivatives. qucosa.de This reaction typically requires a catalyst and heat to proceed at a practical rate, as alcohols are generally weaker nucleophiles than amines. qucosa.delibretexts.org The reaction involves the addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate, followed by proton transfer. libretexts.orglibretexts.org

The formation of urethanes is a key step in the production of polyurethanes, where diisocyanates are reacted with polyols. google.com

Table 2: Formation of Urethanes from this compound and Alcohols

| Alcohol Reactant | Reaction Conditions | Product | Key Feature |

|---|---|---|---|

| Methanol | Acid Catalyst (e.g., HCl) | Methyl N-(pyridin-3-ylmethyl)carbamate | Illustrates the basic reaction with a simple alcohol. pressbooks.pub |

| Ethylene (B1197577) Glycol | Acid Catalyst | Cyclic Carbamate (B1207046) | Demonstrates intramolecular cyclization potential with diols. libretexts.org |

| Polyol | Catalyst, Heat | Polyurethane | Forms the basis of polyurethane chemistry. qucosa.degoogle.com |

Thiols, the sulfur analogs of alcohols, react with isocyanates to yield thiocarbamates. masterorganicchemistry.com These reactions often proceed under mild conditions. organic-chemistry.org The greater nucleophilicity of the sulfur atom in a thiol compared to the oxygen in an alcohol facilitates this reaction. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of the thiol on the isocyanate carbon. organic-chemistry.org

Other heteroatom nucleophiles can also react with isocyanates. For example, water adds to isocyanates to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. qucosa.de

Table 3: Reactions of this compound with Various Nucleophiles

| Nucleophile | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| Thiol (R-SH) | Thiocarbamate | Often mild conditions. organic-chemistry.org | Forms a stable C-S bond. organic-chemistry.org |

| Water (H₂O) | Amine (after decarboxylation) | Generally uncatalyzed. | Important in foam production due to CO₂ release. qucosa.de |

| Hydrazine (B178648) | Semicarbazide (B1199961) | Analogous to amine addition. | Used in the synthesis of various derivatives. |

Cycloaddition Reactions and Heterocycle Formation

Beyond simple nucleophilic additions, the isocyanate group of this compound can participate in cycloaddition reactions, leading to the formation of various heterocyclic ring systems. These reactions are powerful tools for constructing complex molecular architectures.

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated partners. For instance, the reaction with alkenes can lead to the formation of β-lactams, while reaction with imines can produce 1,3-diazetidin-2-ones. These reactions are often promoted by photochemical or thermal means. libretexts.orgnih.gov The concerted [2+2] cycloaddition is thermally forbidden by the Woodward-Hoffmann rules but can proceed through a stepwise mechanism or under photochemical conditions. libretexts.org

Cascade reactions initiated by the formation of N-isocyanate intermediates offer a sophisticated route to a variety of heterocyclic compounds. nih.govrsc.org These reactions often involve an initial transformation to generate a reactive intermediate which then undergoes a series of intramolecular reactions. For example, a Curtius-type rearrangement of an appropriate precursor can generate an isocyanate that subsequently participates in a cascade cyclization. google.com Such sequences allow for the efficient assembly of complex heterocyclic frameworks from simple starting materials. nih.govrsc.org The pyridine (B92270) ring in this compound can potentially influence these cascade pathways, either through its electronic effects or by participating directly in the cyclization process.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Phthalazinones, Azauracils)

The isocyanate functionality of this compound serves as a versatile electrophilic component for the construction of various nitrogen-containing heterocycles. The high reactivity of the -N=C=O group allows for cycloaddition and condensation reactions with appropriate nucleophilic partners, leading to the formation of stable heterocyclic ring systems.

Pyrazoles: While direct synthesis of pyrazoles from this compound is not extensively documented, a plausible route involves the reaction of the isocyanate with hydrazine or its derivatives. The initial step would be the formation of a semicarbazide intermediate, which could then undergo cyclization with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole (B372694) ring. scholaris.caorganic-chemistry.org The pyridine moiety would remain as a substituent on the final pyrazole structure.

Phthalazinones: The synthesis of phthalazinone derivatives often involves the condensation of a hydrazine with a phthalic anhydride (B1165640) or a related precursor. researchgate.netsci-hub.selongdom.orgiiste.org this compound could potentially be incorporated into phthalazinone structures by first reacting it with a hydrazine-containing benzoic acid derivative. For instance, reaction with 2-(hydrazinocarbonyl)benzoic acid would yield an acylsemicarbazide which, upon acid-catalyzed cyclization and dehydration, would furnish a phthalazinone with a pyridylmethyl substituent.

Azauracils: 6-Azauracil (B101635) and its derivatives are an important class of compounds with significant biological activity. asianpubs.orgnih.gov The synthesis of N-substituted azauracils can be achieved through various methods, including the reaction of an isocyanate with a suitable precursor. A potential pathway for the involvement of this compound would be its reaction with a compound like ethyl 2-isocyanato-2-formylacetate, followed by cyclization to form the azauracil ring. Alternatively, N-alkylation of a pre-formed 6-azauracil ring with 3-(chloromethyl)pyridine, a related pyridyl compound, suggests that this compound could be used to introduce the pyridylmethyl group onto the azauracil scaffold. nih.gov

Table 1: Proposed Syntheses of Nitrogen-Containing Heterocycles from this compound

| Heterocycle | Proposed Reactants | Key Intermediate |

|---|---|---|

| Pyrazole | This compound, Hydrazine, 1,3-Diketone | Semicarbazide |

| Phthalazinone | This compound, 2-(Hydrazinocarbonyl)benzoic acid | Acylsemicarbazide |

| Azauracil | This compound, Ethyl 2-isocyanato-2-formylacetate | Urea derivative |

Metal-Catalyzed Transformations

The pyridine ring and the isocyanate group in this compound can both participate in metal-catalyzed transformations, opening avenues for more complex molecular architectures.

Organotin compounds are known to catalyze various organic reactions, including those involving isocyanates. thieme-connect.de While specific organotin-catalyzed annulation reactions involving this compound are not widely reported, the general reactivity of isocyanates suggests potential applications. For instance, organotin halides have been shown to be effective catalysts for the reaction of oxiranes with carbon dioxide, a related heterocumulene, to form cyclic carbonates. thieme-connect.de A similar catalytic approach could potentially be applied to the reaction of this compound with suitable substrates to achieve annulation.

The pyridine nucleus is a common substrate for transition metal-catalyzed C-H functionalization reactions. nih.govthieme-connect.de Palladium, rhodium, and iridium complexes have been successfully employed for the selective introduction of substituents at various positions of the pyridine ring. nih.gov In the context of this compound, these methods could be used to further functionalize the pyridine ring while leaving the isocyanatomethyl group intact for subsequent transformations.

Furthermore, transition metals are known to catalyze the insertion of isocyanates into various bonds. sioc-journal.cn For example, palladium-catalyzed cross-coupling reactions could potentially be employed to couple the isocyanate moiety with organometallic reagents. The [2+2+2] cycloaddition reaction, often catalyzed by transition metals, is a powerful tool for the synthesis of pyridine rings and could be explored for reactions involving the isocyanate group of this compound as a dienophile. rsc.org

Table 2: Potential Metal-Catalyzed Transformations of this compound

| Catalyst Type | Reaction Type | Potential Outcome |

|---|---|---|

| Organotin Halide | Annulation with Epoxides | Formation of Oxazolidinones |

| Palladium Complex | C-H Arylation of Pyridine Ring | Substituted Pyridine Derivatives |

| Rhodium/Iridium Complex | C-H Alkylation of Pyridine Ring | Substituted Pyridine Derivatives |

| Palladium Complex | Isocyanate Insertion | Formation of Amides/Ureas |

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The identification of transient species is key to elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable tools for this purpose. nih.gov In reactions of this compound, the isocyanate group has a characteristic strong IR absorption band around 2250-2275 cm⁻¹. The disappearance of this band and the appearance of new signals corresponding to urea or carbamate linkages can be monitored to follow the reaction progress.

For instance, in the proposed synthesis of pyrazoles, the formation of the semicarbazide intermediate could be confirmed by the presence of N-H and C=O signals in the ¹H and ¹³C NMR spectra, respectively, and by its molecular ion peak in the mass spectrum. Similarly, pyridinium (B92312) ylide intermediates, which can be observed in some pyridine reactions, can be characterized by their unique NMR signatures. scholaris.ca

Table 3: Spectroscopic Signatures for Mechanistic Studies

| Technique | Intermediate/Functional Group | Expected Spectroscopic Data |

|---|---|---|

| IR Spectroscopy | Isocyanate (-NCO) | Strong absorption at ~2270 cm⁻¹ |

| IR Spectroscopy | Urea (-NH-CO-NH-) | C=O stretch at ~1650 cm⁻¹ |

| ¹H NMR Spectroscopy | Carbamate (-NH-COO-) | N-H proton signal |

| Mass Spectrometry | Reaction Intermediates | Molecular ion peaks corresponding to proposed structures |

Computational chemistry provides powerful insights into reaction mechanisms by modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. nih.govchemrxiv.orgunjani.ac.id Density Functional Theory (DFT) is a commonly used method for these studies. unjani.ac.idoberlin.edu

For the reactions of this compound, computational studies could be employed to:

Predict Reaction Feasibility: By calculating the activation energies for different proposed reaction pathways, the most likely mechanism can be identified.

Analyze Substituent Effects: The influence of the pyridyl group on the reactivity of the isocyanate can be quantified.

Characterize Transition States: The geometry and electronic structure of transition states can be determined, providing a deeper understanding of the bond-forming and bond-breaking processes.

For example, DFT calculations could be used to compare the energy barriers for the formation of different regioisomers in the synthesis of heterocycles, thereby predicting the regioselectivity of the reaction.

Table 4: Application of Computational Studies

| Computational Method | Focus of Study | Information Gained |

|---|---|---|

| DFT | Reaction of isocyanate with hydrazine | Activation energy, transition state geometry of semicarbazide formation |

| DFT | Cyclization to form pyrazole | Energy profile of the cyclization step, prediction of regioselectivity |

| DFT | Metal-catalyzed C-H activation | Modeling of the catalytic cycle, role of the metal center |

Applications of 3 Isocyanatomethyl Pyridine in Advanced Chemical Synthesis and Materials Science

Polymer Chemistry

The isocyanate functional group of 3-(Isocyanatomethyl)pyridine makes it a valuable component in polymer chemistry, particularly in the synthesis of polyurethanes and polyureas. Its incorporation into polymer chains can impart specific, desirable properties to the resulting materials.

Monomer for Polyurethane and Polyurea Synthesis

This compound serves as a monomer in the synthesis of polyurethanes and polyureas. google.comqucosa.de Polyurethanes are formed through the reaction of isocyanates with polyols, while polyureas are synthesized from the reaction of isocyanates with amines. qucosa.de The inclusion of the this compound unit into the polymer backbone introduces the pyridine (B92270) moiety, which can influence the polymer's properties.

The synthesis of poly(urethane-urea)s, a subclass of polyurethanes, often involves a two-step process. nih.gov First, a prepolymer is formed by reacting a macrodiol with an excess of a diisocyanate. nih.gov This prepolymer, capped with isocyanate groups, is then reacted with a diamine to form the final polymer. nih.gov While specific examples detailing the use of this compound in this exact two-step process are not prevalent in the provided search results, its isocyanate functionality makes it a candidate for such reactions. The pyridine ring, being a basic heterocyclic compound, can introduce unique intermolecular interactions within the polymer matrix. wikipedia.org

The table below outlines the general reaction schemes for polyurethane and polyurea formation, where R-NCO could represent this compound.

| Polymer Type | Reactant 1 | Reactant 2 | Resulting Linkage |

| Polyurethane | Isocyanate (e.g., this compound) | Polyol (R'-OH) | Urethane (B1682113) (-NH-CO-O-) |

| Polyurea | Isocyanate (e.g., this compound) | Amine (R'-NH2) | Urea (B33335) (-NH-CO-NH-) |

This table illustrates the fundamental reactions where this compound can act as the isocyanate monomer.

Development of Tailored Polymers with Enhanced Properties

The incorporation of specific monomers, like this compound, allows for the development of tailored polymers with enhanced properties. mdpi.com The properties of polymers can be finely tuned by adjusting their composition and structure. rsc.orgnih.govbehinpolymerco.com The pyridine group in the polymer chain, introduced by this compound, can lead to several enhancements.

Polymers containing quaternized nitrogen atoms, such as those that can be derived from polypyridines, are known to be sensitive to their environment, including solvent polarity and pH. nih.gov Quaternization of the pyridine nitrogen can introduce permanent positive charges, which can improve properties like conductivity and create opportunities for unique intermolecular interactions. nih.gov This suggests that polyurethanes or polyureas synthesized with this compound could be post-synthetically modified to create charged polymers with specialized functions.

The introduction of pyridine moieties can also influence the mechanical and thermal properties of the polymer. For instance, the hydrogen bonding capabilities of the urethane or urea linkages, combined with potential interactions involving the pyridine nitrogen, can affect the degree of microphase separation in segmented copolymers, which in turn dictates the material's elastomeric properties and mechanical strength. vt.edu

Role in Dynamic Covalent Networks for Recyclable Polymers

Dynamic covalent chemistry is a field focused on creating polymers with reversible covalent bonds, which allows for the development of recyclable and self-healing materials. rsc.orguwo.ca These dynamic networks combine the robustness of cross-linked polymers with the reprocessability of thermoplastics. acs.org

While the direct use of this compound in the cited examples of dynamic covalent networks for recyclable polymers is not explicitly mentioned, the chemistry of polyureas and polyurethanes is relevant to this area. For example, dynamic covalent polyureas have been developed using the reversible reaction of pyrazoles with diisocyanates. nih.gov This demonstrates that isocyanate-based chemistries can be adapted for creating dynamic polymers. The pyridine group in this compound could potentially participate in or influence reversible bonding schemes, making it a candidate for the design of novel recyclable polymers. Acetal-based dynamic networks have also been shown to be recyclable, highlighting another area of dynamic covalent chemistry. rsc.org

Synthetic Reagent in Organic Chemistry

Beyond polymer science, this compound is a valuable reagent in organic synthesis, primarily for introducing the isocyanate functionality into more complex molecules and for building diverse molecular architectures containing the pyridine scaffold.

Installation of Isocyanate Functionality in Complex Molecules

This compound serves as a reagent to install an isocyanate group onto a molecule. The isocyanate group is highly reactive and can participate in a variety of chemical transformations. One common application is the reaction of an isocyanate with an amine to form a urea linkage. mdpi.com This reaction is a key step in the synthesis of many complex organic molecules, including those with potential biological activity. mdpi.com For example, in the synthesis of novel anticancer agents, a precursor amine can be treated with a corresponding isocyanate to generate the final urea-containing compounds. mdpi.com

The reactivity of the isocyanate group allows for its use in various coupling reactions. The general scheme for this application is the reaction of a molecule containing a nucleophilic group (like an amine or alcohol) with this compound to form a new, larger molecule with the pyridylmethyl group attached via a urethane or urea linkage.

Synthesis of Diversified Pyridine-Containing Scaffolds

The pyridine ring is a common structural motif in many biologically active compounds and functional materials. wikipedia.orgnih.gov this compound provides a direct route to incorporate a pyridyl group into a variety of molecular scaffolds. nih.goveurjchem.com The synthesis of pyridine derivatives is a significant area of research in organic chemistry, with numerous methods developed to create substituted pyridines. figshare.comorganic-chemistry.org

By using this compound as a building block, chemists can readily synthesize molecules that combine the properties of the pyridine ring with other functional groups or molecular frameworks. For instance, its reaction with various nucleophiles can lead to a diverse library of compounds with a pyridylmethyl substituent. These compounds can then be further modified or screened for various applications, from pharmaceuticals to materials science. The pyridine moiety itself can be a key feature for biological activity or for coordinating to metal centers in catalysts. youtube.com

Applications in Biological and Medicinal Research Non Clinical Focus

Reagent for Chemical Biology and Proteomics Research

The electrophilic isocyanate moiety of 3-(isocyanatomethyl)pyridine reacts readily with nucleophilic groups found in biomolecules, particularly primary amines, making it a useful tool for chemical biology and proteomics.

In proteomics, the precise quantification of proteins across different samples is crucial. This is often achieved by chemically labeling peptides derived from protein digests. Isocyanates and related compounds like isothiocyanates are a class of amine-reactive reagents that can be used for this purpose. thermofisher.com The isocyanate group reacts with the α-amino group at the N-terminus of a peptide, as well as the ε-amino group of lysine (B10760008) side chains, to form a stable urea (B33335) linkage.

While the specific reagent "PyMIC" (presumably Pyridine-based Methyl Isocyanate) for quantitative proteomics is not detailed in the available scientific literature, the underlying chemical principle is well-established. A hypothetical PyMIC reagent derived from this compound could be used to introduce a pyridinyl tag onto peptides. If isotopically labeled variants of the reagent were synthesized (e.g., using ¹³C or ¹⁵N), it could function as a labeling agent for mass spectrometry-based quantitative proteomics, analogous to other chemical labeling strategies.

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound serves as a useful reagent in this context due to the high reactivity of its isocyanate group toward primary amines. This reaction forms a stable, covalent urea bond, effectively tethering the pyridylmethyl group to a target biomolecule such as a protein, antibody, or peptide. thermofisher.com

This strategy can be employed to:

Introduce a Pyridine (B92270) Moiety: Attaching a pyridine group can alter the physicochemical properties of a biomolecule, such as its solubility or potential for metal coordination.

Develop Probes: The pyridine ring can be further modified, or it can serve as a handle for attaching other functional units, such as fluorophores or affinity tags.

Link Molecules: It can act as a linker to connect a biomolecule to another molecule of interest, including surfaces, nanoparticles, or small-molecule drugs.

The reaction is typically performed in anhydrous organic solvents or buffered aqueous solutions at a controlled pH to favor reaction with the desired amine groups and minimize hydrolysis of the isocyanate.

Intermediate in the Design and Synthesis of Potential Therapeutic Agents

This compound is a valuable building block for medicinal chemists to construct larger, more complex molecules with potential therapeutic activities. The pyridine ring is a "privileged scaffold" found in numerous approved drugs, and the isocyanate group provides a direct route to synthesize urea-containing compounds, which are also a common feature in many bioactive molecules.

The pyridine-urea scaffold is a key pharmacophoric feature in a number of anticancer agents, particularly those that function as kinase inhibitors. mdpi.comnih.gov Several inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis, contain this structural motif. mdpi.comnih.gov

This compound is an ideal starting material for creating libraries of such compounds. By reacting it with various amino-substituted aromatic and heterocyclic compounds, researchers can synthesize a diverse range of pyridine-urea derivatives for biological screening. Research has shown that these hybrid molecules can exhibit potent cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For instance, studies have identified novel pyridine-urea compounds with significant efficacy against breast (MCF-7) and colon (HCT116) cancer cell lines. mdpi.com

| Compound ID | Target Cancer Cell Line | Biological Activity (GI₅₀/IC₅₀) | Reference |

| 8a | MCF-7 (Breast) | GI₅₀ = 0.06 µM | mdpi.comnih.gov |

| 8h | HCT116 (Colon) | GI₅₀ = 0.33 µM | mdpi.comnih.gov |

| 8e | MCF-7 (Breast) | IC₅₀ = 0.22 µM | mdpi.com |

| 8n | MCF-7 (Breast) | IC₅₀ = 1.88 µM | mdpi.com |

| 10 | HepG2 (Liver) | IC₅₀ = 4.25 µM | nih.gov |

GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.

Compounds featuring a combination of pyridine and imidazole (B134444) rings have been investigated as potential antiulcer agents. nih.govnih.gov A prominent class of such compounds are the imidazo[1,2-a]pyridines, which are fused heterocyclic systems. bio-conferences.orgresearchgate.net These have been explored for their antisecretory and cytoprotective properties. nih.gov

As a reactive intermediate, this compound offers a synthetic route to create novel, non-fused molecules containing both pyridine and imidazole moieties linked by a stable methyl-urea bridge. By reacting this compound with an amino-functionalized imidazole derivative, medicinal chemists can generate new chemical entities. This strategy allows for the exploration of a different chemical space than the fused systems, potentially leading to compounds with improved activity or different pharmacological profiles for the treatment of peptic ulcers.

The pyridine scaffold is of significant interest in the development of new treatments for type 2 diabetes mellitus. jchemrev.com Pyridine derivatives have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are important for glycemic control. jchemrev.comnih.gov Additionally, other pyridine-containing molecules have been developed as glucokinase (GK) activators, which promote glucose-dependent insulin (B600854) secretion. nih.gov

This compound serves as a key synthetic intermediate for introducing the 3-pyridylmethyl group into potential antidiabetic drug candidates. Its reaction with various amine-containing cores allows for the creation of urea-linked derivatives. For example, reacting it with an appropriate amine-bearing scaffold known to interact with the DPP-4 active site could yield novel and potent inhibitors. jchemrev.comresearchgate.net This synthetic flexibility makes this compound a valuable tool for researchers exploring new pyridine-based therapeutic strategies for diabetes.

Role in Agrochemical Development

The pyridine ring is a critical component in a multitude of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The introduction of this moiety can significantly influence the biological activity and physicochemical properties of the final product.

This compound serves as a precursor for the synthesis of various agrochemical intermediates, primarily through the formation of pyridyl-substituted ureas and thioureas. These functional groups are present in a number of commercial and investigational agrochemicals.

For example, substituted urea herbicides are a well-established class of agrochemicals. nih.gov The synthesis of novel urea derivatives with herbicidal activity is an ongoing area of research. Compounds containing a pyridyl moiety attached to a urea or sulfonylurea backbone have been shown to exhibit herbicidal properties. sioc-journal.cnresearchgate.net For instance, certain pyridyl sulfonylureas have demonstrated good herbicidal activities against selected weeds. sioc-journal.cn While direct synthesis from this compound is not always explicitly detailed, its role as a reactive intermediate for forming the crucial urea linkage is highly probable in the development of such compounds.

Furthermore, pyridine derivatives are integral to many fungicides. nih.gov The synthesis of novel pyrimidine (B1678525) derivatives incorporating a (pyridin-3-ylmethyl)thio moiety has been explored for their antifungal activity. nih.govrsc.org Although this example involves a thioether linkage, the underlying principle of using a 3-pyridylmethyl building block to construct potential agrochemicals is evident.

The development of fluorine-containing agrochemicals often involves pyridine-based intermediates. nih.gov Trifluoromethylpyridine derivatives, for instance, are key components in several herbicides. nih.gov The synthesis of these complex molecules often relies on the availability of versatile pyridine-containing starting materials.

Table 2: Selected Agrochemical Classes with Pyridine Moieties

| Agrochemical Class | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|

| Pyridyl Sulfonylureas | Pyridine-Sulfonylurea | Herbicidal | sioc-journal.cn |

| Substituted Urea Derivatives | Phenylurea | Herbicidal | nih.gov |

| Pyrimidine Derivatives | Pyridine-Thioether-Pyrimidine | Fungicidal | nih.govrsc.org |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Methods for Structural Elucidaion (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic analysis provides empirical data to confirm the molecular structure of 3-(Isocyanatomethyl)pyridine, identifying its key functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on analyses of similar 3-substituted pyridine (B92270) compounds. chemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene (B1212753) (-CH₂-) bridge. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.6 ppm), with their specific shifts and coupling patterns confirming the 3-substitution pattern. The methylene protons adjacent to the isocyanate group would likely appear as a singlet around δ 4.0-5.0 ppm.

¹³C NMR: The carbon spectrum would show characteristic signals for the pyridine ring carbons and the methylene and isocyanate carbons. The isocyanate carbon (-NCO) is typically observed in the δ 120-130 ppm region.

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Pyridine-H (C2, C6) | δ 8.5-8.6 | Protons adjacent to the ring nitrogen are the most deshielded. |

| ¹H NMR | Pyridine-H (C4, C5) | δ 7.3-7.8 | Chemical shifts influenced by the position relative to the substituent. |

| ¹H NMR | Methylene (-CH₂-) | δ 4.5-4.8 | Singlet, deshielded by the adjacent isocyanate group. |

| ¹³C NMR | Isocyanate (-NCO) | δ 125-130 | Characteristic shift for the isocyanate functional group. |

| ¹³C NMR | Pyridine Carbons | δ 123-150 | Five distinct signals corresponding to the pyridine ring carbons. |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent feature would be the strong, sharp absorption band for the isocyanate group. nist.govnist.gov

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C, C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight (134.13 g/mol ). nist.gov Fragmentation would likely involve the cleavage of the bond between the methylene group and the pyridine ring or the loss of the isocyanate group.

Interactive Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula | C₇H₆N₂O | --- |

| Molecular Weight | 134.13 u | Confirmation of elemental composition. |

| Molecular Ion Peak (M⁺) | m/z = 134 | Corresponds to the intact molecule. |

| Key Fragment | m/z = 92 | [M-NCO]⁺, corresponding to the loss of the isocyanate group. |

Computational Chemistry for Molecular Design and Reactivity Prediction

Computational methods provide theoretical insights into the molecular structure, electronic properties, and potential interactions of this compound, guiding experimental research.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govniscpr.res.in For pyridine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to predict various properties. rsc.orgresearchgate.netnih.gov

Geometry Optimization: DFT can calculate the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov

Vibrational Frequencies: DFT can compute theoretical vibrational spectra, which aids in the assignment of experimental IR and Raman bands.

Interactive Table 4: Properties of Pyridine Derivatives Investigated by DFT

| Calculated Property | Significance | Example Application |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure. | Understanding steric hindrance and conformational preferences. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy. | Assessing the molecule's potential as an electron donor or acceptor. nih.gov |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecule's surface. | Identifying nucleophilic and electrophilic sites for reactions. nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery research, it is used to simulate the interaction of a ligand, such as a pyridine derivative, with the binding site of a target protein. This method is crucial for rational drug design and for interpreting the results of in vitro biological assays. nih.gov

For this compound, a molecular docking study would involve:

Target Selection: Identifying a protein of interest (e.g., an enzyme or receptor) implicated in a disease pathway. Studies on similar pyridine-containing molecules have targeted proteins like survivin and epidermal growth factor receptor (EGFR). nih.govmdpi.com

Binding Site Prediction: The 3D structure of the target protein is obtained, and a specific binding pocket is identified.

Docking Simulation: The this compound molecule is placed into the binding site, and computational algorithms calculate the most likely binding poses and estimate the binding affinity (scoring).

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The insights gained can guide the synthesis of more potent and selective analogs for in vitro testing. mdpi.commdpi.com

Interactive Table 5: Framework for a Molecular Docking Study of this compound

| Step | Description | Tools/Software | Outcome |

|---|---|---|---|

| 1. Ligand Preparation | Generation of a 3D structure of this compound and energy minimization. | Chemical drawing software (e.g., ChemDraw), Molecular modeling software. | A low-energy, 3D conformer of the ligand. |

| 2. Target Preparation | Obtaining the crystal structure of a target protein from a database (e.g., Protein Data Bank - PDB). | PDB, MOE (Molecular Operating Environment), PyRx. | A prepared protein structure ready for docking. |

| 3. Docking Simulation | Running the docking algorithm to predict binding poses of the ligand in the protein's active site. | AutoDock, Glide, MOE. | A set of ranked binding poses with associated binding energy scores. |

| 4. Analysis | Visualizing the top-ranked pose to identify key molecular interactions with amino acid residues. | Discovery Studio, PyMOL, MOE. | Understanding of the binding mode and key interactions (e.g., hydrogen bonds). |

Future Research Directions and Perspectives

Development of Sustainable and Atom-Economical Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, emphasizing the development of sustainable and atom-economical synthetic methodologies. For 3-(Isocyanatomethyl)pyridine, a primary focus will be the move away from traditional synthesis routes that often involve hazardous reagents like phosgene (B1210022).

Future research will likely prioritize the development of phosgene-free synthetic pathways. nih.govnih.govrsc.org These alternative routes may involve the carbonylation of 3-(aminomethyl)pyridine (B1677787) or the rearrangement of corresponding precursors. One promising avenue is the use of dimethyl carbonate as a less hazardous carbonylating agent. researchgate.net Another approach gaining traction is the Curtius rearrangement of a carboxylic azide (B81097) precursor, which offers a greener alternative to traditional methods. mdpi.com

Atom economy, a measure of the efficiency of a chemical reaction in converting reactants to desired products, will also be a critical consideration. Methodologies that maximize the incorporation of all reactant atoms into the final product will be at the forefront of research. georganics.skorganic-chemistry.org This includes exploring catalytic cycles that minimize waste generation and allow for the recycling of catalysts and reagents. The development of solid-supported catalysts could also facilitate easier separation and reuse, further enhancing the sustainability of the synthesis.

| Synthetic Approach | Key Features | Sustainability Advantage |

| Phosgene-Free Carbonylation | Utilizes safer carbonylating agents like dimethyl carbonate. | Avoids the high toxicity and handling risks associated with phosgene. nih.govresearchgate.net |

| Curtius Rearrangement | Involves the thermal or photochemical decomposition of carboxylic azides. | Offers a "greener" pathway to isocyanates. mdpi.com |

| Catalytic Reductive Carbonylation | Direct synthesis from nitro-aromatic compounds. | Potentially more direct and atom-economical, though catalyst separation can be a challenge. rsc.org |

| Urea-Based Synthesis | Utilizes urea (B33335) and alcohols to form carbamates, which are then thermally decomposed. | Byproducts can be recycled, leading to a "zero emission" process in theory. nih.gov |

Expanding the Scope of Reactivity through Novel Catalysis

The reactivity of the isocyanate group and the pyridine (B92270) ring in this compound can be significantly enhanced and controlled through the use of novel catalytic systems. Future research in this area will likely focus on both organocatalysis and transition-metal catalysis to unlock new synthetic transformations.

Organocatalysts, such as N-heterocyclic carbenes (NHCs), guanidines, and phosphines, are expected to play a crucial role in activating the isocyanate group towards a wider range of nucleophiles. nih.govrsc.org These metal-free catalysts offer the advantages of lower toxicity and cost-effectiveness. Research will likely explore the development of chiral organocatalysts to achieve asymmetric transformations, leading to the synthesis of enantiomerically enriched derivatives of this compound.

Transition-metal catalysis presents another exciting frontier for expanding the reactivity of this compound. nih.govmdpi.com Palladium, rhodium, and iridium complexes could be employed to catalyze novel C-H functionalization reactions on the pyridine ring, allowing for the introduction of various substituents at specific positions. mdpi.comebrary.net This would enable the synthesis of a diverse library of this compound derivatives with tailored electronic and steric properties. Furthermore, cobalt and nickel catalysts could be explored for novel cross-coupling and amidation reactions involving the isocyanate moiety. georganics.skgeorganics.sk

| Catalyst Type | Potential Application for this compound | Anticipated Outcome |

| N-Heterocyclic Carbenes (NHCs) | Catalysis of reactions with traditionally unreactive nucleophiles. | Formation of novel urea and carbamate (B1207046) derivatives. rsc.org |

| Chiral Guanidines | Asymmetric catalysis of addition reactions to the isocyanate group. | Synthesis of optically active compounds for pharmaceutical applications. nih.gov |

| Palladium Complexes | C-H arylation of the pyridine ring. qu.edu.qa | Introduction of aryl groups to modify electronic and physical properties. rsc.org |

| Rhodium/Iridium Complexes | Directed C-H alkylation or olefination of the pyridine ring. mdpi.com | Access to a wider range of substituted pyridine isocyanates. |

| Cobalt Catalysts | C-H bond amidation with the isocyanate group. georganics.sk | Development of new synthetic routes to complex amide structures. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow reactors and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. For a reactive compound like this compound, these technologies hold particular promise.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgresearchgate.netchimia.ch This level of control is especially beneficial for managing the high reactivity of the isocyanate group, potentially minimizing side reactions and improving product yields. researchgate.net The small reaction volumes inherent in microreactors also enhance safety when working with potentially hazardous intermediates. corning.comrsc.org Future research will focus on developing optimized flow-based synthetic routes for this compound and its derivatives. organic-chemistry.orgresearchgate.net

Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of new reactions and molecules. nih.govfu-berlin.de By integrating flow reactors with automated purification and analysis systems, researchers can rapidly screen a wide range of reaction conditions and starting materials to identify optimal synthetic pathways for novel this compound derivatives. rsc.orgresearchgate.net This high-throughput approach will be invaluable for exploring the vast chemical space accessible from this versatile building block.

Exploration of Emerging Applications in Advanced Materials and Nanoscience

The unique combination of a rigid, aromatic pyridine core and a reactive isocyanate group makes this compound an attractive building block for the development of advanced materials and for applications in nanoscience.

In the realm of polymer chemistry, future research will likely explore the incorporation of this compound into novel polyurethanes and polyureas. researchgate.netresearchgate.net The pyridine moiety can introduce unique properties into the polymer backbone, such as altered thermal stability, solubility, and the ability to coordinate with metal ions. This could lead to the development of "smart" polymers that respond to external stimuli or materials with enhanced mechanical or optical properties.

In nanoscience, the isocyanate group of this compound can be utilized for the surface functionalization of nanoparticles. nih.govmdpi.com Covalently attaching this molecule to the surface of quantum dots, magnetic nanoparticles, or carbon nanotubes can modify their surface chemistry and facilitate their dispersion in various media. The pyridine ring can then serve as a coordination site for metal ions or as a platform for further chemical modification. This could enable the development of novel nanomaterials for applications in catalysis, sensing, and biomedical imaging. mdpi.comnih.gov

| Application Area | Role of this compound | Potential Innovation |

| Advanced Polymers | Monomer for polyurethanes and polyureas. researchgate.net | Development of materials with enhanced thermal stability, metal-coordinating capabilities, and responsive properties. |

| Surface Functionalization | Covalent attachment to nanoparticle surfaces via the isocyanate group. nih.gov | Creation of hybrid nanomaterials with tailored surface properties for catalysis and sensing. mdpi.com |

| Supramolecular Chemistry | Building block for self-assembling systems. | Formation of ordered nanostructures through hydrogen bonding and metal coordination involving the pyridine and urethane (B1682113)/urea moieties. |

| Drug Delivery | Linker molecule for attaching drugs to nanocarriers. | Targeted delivery of therapeutic agents with controlled release profiles. |

Computational-Driven Discovery of New this compound Derivatives for Targeted Research Areas

Computational chemistry and in silico design are powerful tools that can guide and accelerate the discovery of new molecules with desired properties. researchgate.net For this compound, these approaches can be used to predict the properties of novel derivatives and to identify promising candidates for specific applications.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound and its derivatives. researchgate.nettsijournals.comnih.gov These theoretical studies can provide insights into reaction mechanisms, predict the outcomes of catalytic transformations, and help in the design of more efficient synthetic routes. rsc.orgresearchgate.net Molecular modeling and simulation techniques can be used to predict the properties of polymers and materials derived from this compound, such as their mechanical strength, thermal stability, and interaction with other molecules. nih.gov

By combining computational screening with experimental validation, researchers can more efficiently explore the vast chemical space of this compound derivatives. tandfonline.comresearchgate.netauctoresonline.org This synergy will be crucial for the targeted design of new molecules for applications in areas such as medicinal chemistry, where pyridine derivatives are known to exhibit a wide range of biological activities, and in the development of new functional materials with tailored properties. nih.govrsc.orgqu.edu.qanih.govmalariaworld.org

常见问题

Advanced Research Question

- Target Identification : Screen against enzymes (e.g., proteases, kinases) using fluorescence-based assays. Prioritize targets based on structural similarity to known isocyanate inhibitors .

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC values. Include controls for non-specific binding (e.g., BSA) .

- Data Validation : Replicate experiments across multiple cell lines or bacterial strains to confirm activity against pathogens (e.g., Staphylococcus aureus) .

What methodologies are optimal for studying the stability of this compound in different environments?

Basic Research Question

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and track byproducts (e.g., urea derivatives) .

- Storage Recommendations : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis or polymerization .

How can computational chemistry predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity data from analogous compounds .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Exposure Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and continuous air monitoring for isocyanate vapors (TLV: 0.01 ppm) .

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze isocyanates into less toxic urea derivatives .

How can researchers optimize the regioselectivity of this compound in multi-component reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。